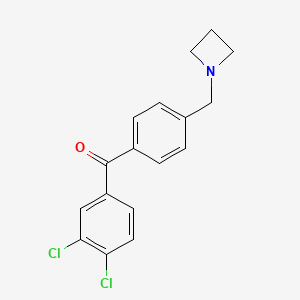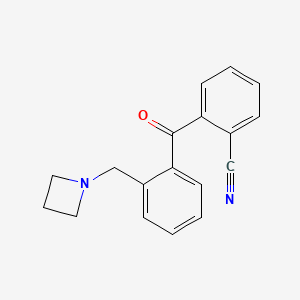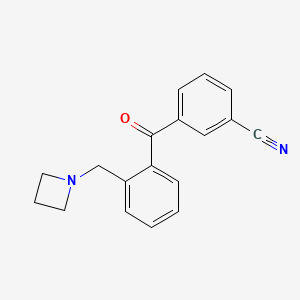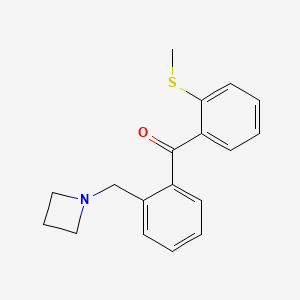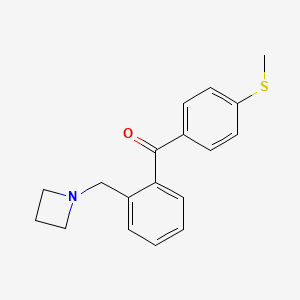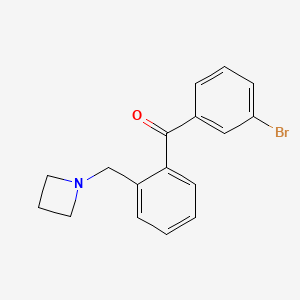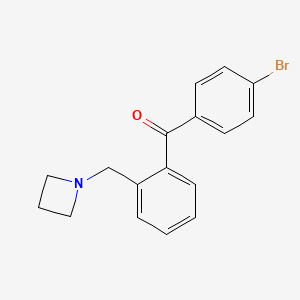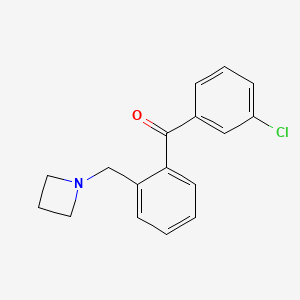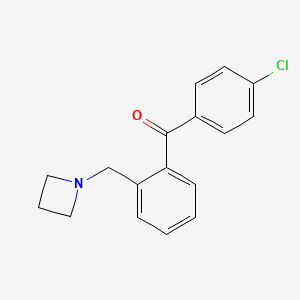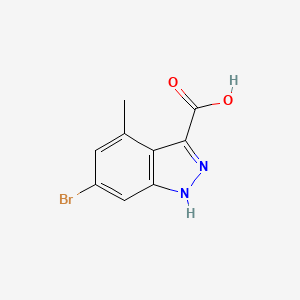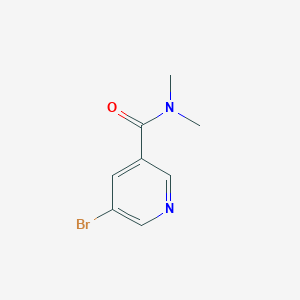
5-Bromo-N,N-dimethyl-3-pyridinecarboxamide
Vue d'ensemble
Description
The compound "5-Bromo-N,N-dimethyl-3-pyridinecarboxamide" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromine substituents on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonistic properties .
Synthesis Analysis
The synthesis of related brominated pyridine derivatives is described in several papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is reported, which is a key moiety in a potent dopamine and serotonin receptor antagonist . Another paper discusses the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which were prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These syntheses involve multiple steps, including regioselective bromination, nucleophilic substitution, and the formation of amide bonds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . Similarly, antipyrine derivatives with bromine substituents were analyzed through Hirshfeld surface analysis and DFT calculations, indicating the importance of hydrogen bonding and π-interactions in the stabilization of the molecular structure .
Chemical Reactions Analysis
The brominated pyridine derivatives are involved in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules with potential biological activities. The papers describe reactions such as nucleophilic substitution, diazotization, and coupling reactions to construct new polyheterocyclic ring systems . These reactions are crucial for the diversification of the core pyridine structure and the introduction of functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties are not explicitly detailed in the provided papers, but it can be inferred that the introduction of bromine would increase the molecular weight and potentially affect the lipophilicity of the compound . The presence of amide bonds and other functional groups would also impact the solubility and hydrogen bonding capacity of these molecules.
Applications De Recherche Scientifique
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide” is a versatile material used in scientific research . Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide” is a versatile material used in scientific research . Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSTHBGCFFUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634115 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylnicotinamide | |
CAS RN |
292170-96-8 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




